molecular formula C20H20Cl2N2O B5266719 1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5266719
M. Wt: 375.3 g/mol
InChI Key: OFXXWYKUTIUQCV-UHFFFAOYSA-N
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Description

1-[4-[(4-Chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves several steps. One common method includes the following steps:

    Formation of the chlorophenylmethoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the pyridinylmethyl group: The intermediate is then reacted with 2-pyridinemethanamine under suitable conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

1-[4-[(4-Chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[(4-Chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-[(4-Chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can be compared with other similar compounds, such as:

    4-(4-Chlorophenoxy)benzylamine: This compound shares a similar structure but lacks the pyridinylmethyl group.

    4-(4-Chlorophenoxy)phenylmethanamine: Another similar compound with a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-18-8-4-17(5-9-18)15-24-20-10-6-16(7-11-20)13-22-14-19-3-1-2-12-23-19;/h1-12,22H,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXXWYKUTIUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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